1,4-Oxathiane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49179. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

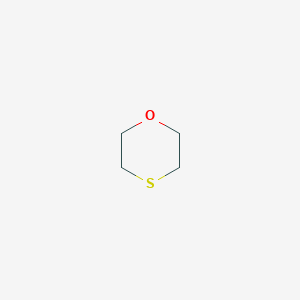

Structure

3D Structure

属性

IUPAC Name |

1,4-oxathiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-6-4-2-5-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYHSSAVUBIJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065985 | |

| Record name | 1,4-Oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15980-15-1 | |

| Record name | 1,4-Oxathiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15980-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Thioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Oxathiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Oxathiane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-OXATHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X66H33V2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Oxathiane: History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 1,4-Oxathiane, from its initial discovery to modern synthetic approaches. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, key physical and spectral data, and a historical perspective on this important chemical entity.

Introduction and Historical Context

This compound, also known as 1,4-thioxane, is a six-membered saturated heterocycle containing both an oxygen and a sulfur atom at positions 1 and 4, respectively. Its unique structure has made it a subject of interest in various fields of chemistry and pharmacology.

The first documented synthesis of this compound was reported in 1912 by H. T. Clarke in the Journal of the Chemical Society.[1] This pioneering work involved the reaction of an iodoethyl ether with potassium sulfide (B99878) in an alcoholic solution.[2] This early preparation laid the groundwork for future investigations into the chemistry and potential applications of this heterocyclic system. Over the years, various other synthetic routes have been developed, utilizing more accessible starting materials and offering improved yields.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈OS | [3] |

| Molecular Weight | 104.17 g/mol | [3] |

| CAS Number | 15980-15-1 | [3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Melting Point | -48 °C | |

| Boiling Point | 147 °C at 755 mm Hg | [4] |

| Density | 1.114 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5095 | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (in CDCl₃) | δ ~2.8 (m, 4H, -CH₂-S-), δ ~3.8 (m, 4H, -CH₂-O-) | [5] |

| ¹³C NMR (in CDCl₃) | δ ~29.1 (C-3, C-5), δ ~72.9 (C-2, C-6) | [5] |

| Infrared (IR) (Neat) | Key peaks at ~2950, 2850 (C-H stretch), ~1100 cm⁻¹ (C-O stretch) | [3] |

| Mass Spectrometry (EI) | m/z (relative intensity): 104 (M⁺), 74, 61, 46 | [6] |

Experimental Protocols for Synthesis

This section provides detailed methodologies for two key synthetic preparations of this compound, reflecting both a historical and a more contemporary approach.

Historical Synthesis: Reaction of a Dihaloether with an Alkali Sulfide (Clarke, 1912)

Improved Synthesis from Dichlorodiethyl Ether and Sodium Sulfide

An improved and more detailed procedure for the synthesis of this compound is described in U.S. Patent 2,894,956. This method offers higher yields and utilizes more readily available starting materials.[7]

Materials:

-

Sodium Sulfide Hydrate (Na₂S·9H₂O)

-

Dichlorodiethyl Ether

-

Diethylene Glycol

-

Water

-

Anhydrous Calcium Sulfate (B86663) (for drying)

Procedure:

-

Preparation of the Reaction Mixture: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, pulverize four moles of sodium sulfide nonahydrate in one liter of diethylene glycol to form a slurry.[7]

-

To this slurry, add one liter of water and four moles of dichlorodiethyl ether.[7]

-

Reaction: Heat the mixture to reflux at approximately 105 °C with continuous stirring for about 30 hours.[7]

-

Distillation: After the reaction is complete, arrange the condenser for downward distillation and distill the water-1,4-oxathiane azeotrope at approximately 95 °C.[7]

-

Separation: Upon cooling, the distillate will separate into two phases. Separate the organic layer, which contains the this compound.[7]

-

Purification: Dry the organic layer over anhydrous calcium sulfate and then redistill to separate the pure this compound from any unreacted dichlorodiethyl ether. The fraction boiling between 149-150 °C at 760 mm Hg is collected as the final product.[7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the improved synthesis of this compound as described in the experimental protocol above.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its history, properties, and synthesis will be a valuable asset in the laboratory and in the design of new chemical entities.

References

- 1. CLXX.—4-Alkyl- 1 : 4-thiazans - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15980-15-1 [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound [webbook.nist.gov]

- 7. US2894956A - Preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Chemical Properties of 1,4-Oxathiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Oxathiane is a saturated six-membered heterocyclic compound containing an oxygen and a sulfur atom at positions 1 and 4, respectively.[1] This unique structural arrangement imparts a distinct set of chemical and physical properties that make it a molecule of interest in various scientific domains, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, reactivity, and potential biological interactions, serving as a foundational resource for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] Its core physicochemical properties are summarized in the table below, providing a quantitative basis for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₄H₈OS | [1] |

| Molecular Weight | 104.17 g/mol | [1] |

| CAS Number | 15980-15-1 | [1] |

| Melting Point | -17 °C | [1] |

| Boiling Point | 147 °C | [1] |

| Density | 1.114 g/mL at 25 °C | |

| Appearance | Clear colorless to yellow liquid | |

| Synonyms | 1,4-Thioxane, p-Thioxane, 1-Oxa-4-thiacyclohexane | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in precursor selection and reaction conditions.

From Ethylene (B1197577) Glycol or Ethylene Oxide and Hydrogen Sulfide (B99878)

A common and cost-effective method involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide at elevated temperatures.[1]

Experimental Protocol:

Materials:

-

Ethylene glycol or Ethylene oxide

-

Hydrogen sulfide gas

-

High-temperature reactor

-

Condenser

-

Collection flask

Procedure:

-

Charge the high-temperature reactor with ethylene glycol or introduce ethylene oxide gas.

-

Heat the reactor to the specified reaction temperature.

-

Introduce a controlled stream of hydrogen sulfide gas into the reactor.

-

Allow the reaction to proceed for the designated time, monitoring for product formation.

-

The volatile this compound product is passed through a condenser and collected in a cooled flask.

-

Purify the collected liquid, typically by distillation, to obtain pure this compound.

Dehydration of Bis(2-hydroxyethyl) Sulfide

Another established method is the dehydration of bis(2-hydroxyethyl) sulfide, often facilitated by a dehydrating agent like potassium hydrogen sulfate (B86663).[1]

Experimental Protocol:

Materials:

-

Bis(2-hydroxyethyl) sulfide

-

Potassium hydrogen sulfate (or other suitable dehydrating agent)

-

Distillation apparatus

-

Heating mantle

-

Receiving flask

Procedure:

-

In a round-bottom flask, combine bis(2-hydroxyethyl) sulfide and potassium hydrogen sulfate.

-

Assemble a distillation apparatus with the flask.

-

Heat the mixture using a heating mantle to initiate the dehydration and cyclization reaction.

-

The this compound product will distill over.

-

Collect the distillate in a receiving flask.

-

The crude product can be further purified by redistillation.

From Dichlorodiethyl Ether and Sodium Sulfide

A high-yield synthesis involves the reaction of a dihalogenated ether, such as bis(2-chloroethyl) ether, with a sulfide salt like sodium sulfide.

Experimental Protocol:

Materials:

-

Bis(2-chloroethyl) ether

-

Sodium sulfide

-

High-boiling point solvent (e.g., diethylene glycol)

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a reaction vessel equipped with a reflux condenser and stirrer, dissolve sodium sulfide in a suitable high-boiling solvent.

-

Add bis(2-chloroethyl) ether to the solution.

-

Heat the mixture to reflux and maintain for several hours to ensure complete reaction.

-

After cooling, the this compound can be separated from the reaction mixture, often by distillation or extraction.

-

Wash the organic layer with water and dry over an anhydrous salt (e.g., sodium sulfate).

-

Further purification can be achieved by fractional distillation.

Spectroscopic Characterization

The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for ¹H and ¹³C NMR:

Instrumentation:

-

A standard NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using standard parameters. The spectrum is expected to show two multiplets corresponding to the methylene (B1212753) protons adjacent to the oxygen and sulfur atoms.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will display two distinct signals for the two types of carbon atoms in the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol for FTIR:

Instrumentation:

-

A standard FTIR spectrometer.

Sample Preparation:

-

For a liquid sample, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, a neat spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the infrared spectrum over the standard range (e.g., 4000-400 cm⁻¹). Key vibrational bands to observe include C-H stretching, C-O-C stretching, and C-S-C stretching frequencies.

Mass Spectrometry (MS)

Experimental Protocol for Mass Spectrometry:

Instrumentation:

-

A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Data Acquisition:

-

Inject the sample into the GC-MS system.

-

The sample is vaporized and separated by the gas chromatograph.

-

The separated this compound enters the mass spectrometer, where it is ionized (commonly by electron impact).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Stability

This compound exhibits stability under normal conditions. The presence of both an ether linkage and a thioether group within the same ring dictates its reactivity. The sulfur atom is susceptible to oxidation, which can lead to the formation of this compound-4-oxide (a sulfoxide) and subsequently this compound-4,4-dioxide (a sulfone). The ring can also undergo reactions that lead to ring-opening under certain conditions. It is incompatible with strong oxidizing agents.

Biological Interactions and Signaling Pathways

Direct studies on the specific biological signaling pathways of this compound are limited in publicly available literature. However, the biological activities of various this compound derivatives suggest potential interactions with biological systems. For instance, some derivatives have been investigated for their fungicidal and antiviral properties.

Given the structural similarity of this compound to 1,4-dioxane (B91453), it is plausible that it may undergo similar metabolic pathways. The metabolism of 1,4-dioxane is known to be initiated by cytochrome P450 enzymes, particularly CYP2E1, leading to hydroxylated intermediates that are further oxidized and eventually excreted.[3] A proposed metabolic pathway for this compound, by analogy, could involve oxidation at the sulfur atom or hydroxylation of the carbon atoms.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,4-Oxathiane

This technical guide provides a comprehensive overview of the molecular structure, bonding, conformational analysis, and experimental characterization of this compound. This heterocyclic compound, and its derivatives, are significant scaffolds in medicinal chemistry and materials science, notably in the development of fungicides and potential therapeutics.[1][2]

Molecular Structure and Conformation

This compound is a six-membered saturated heterocyclic compound containing an oxygen atom at position 1 and a sulfur atom at position 4.[3] Its molecular formula is C₄H₈OS.[4][5][6] The ring is not planar and, similar to cyclohexane, adopts a puckered conformation to relieve ring strain.

The most stable conformation of the this compound ring is a chair-like form.[7] This chair conformation is in rapid equilibrium with its inverted form through a process of ring inversion, which is fast on the NMR timescale.[7] The presence of substituents can shift this equilibrium, and other conformations, such as boat or half-chair forms, may become populated.[7] For instance, studies on substituted 1,4-oxathian-3-ones suggest they may exist as rapidly equilibrating half-chair and boat conformers.[7]

Bonding and Stereoelectronic Effects

The geometry of the this compound ring is defined by its bond lengths and angles. The presence of two different heteroatoms, oxygen and sulfur, with varying atomic sizes and electronegativities, results in a distorted chair conformation compared to cyclohexane.

Computational studies have been employed to understand the stereoelectronic effects within the ring.[8][9][10][11] These effects, such as hyperconjugative interactions, influence the molecule's stability and conformational preferences.[8][11] For example, anomeric effects, which involve the delocalization of a lone pair of electrons from a heteroatom into an adjacent anti-periplanar σ* orbital, are significant in substituted oxathianes and play a crucial role in determining their conformational behavior.[8][9][12]

Table 1: Structural and Spectroscopic Data for this compound and its Oxidized Derivatives

| Parameter | This compound | This compound 4-oxide | This compound 4,4-dioxide | Reference(s) |

| Molecular Formula | C₄H₈OS | C₄H₈O₂S | C₄H₈O₃S | [4][13][14] |

| Molecular Weight ( g/mol ) | 104.17 | 120.17 | 136.17 | [4][13][14] |

| ¹³C NMR (CDCl₃, δ ppm) | ||||

| C-2, C-6 (α to O) | 69.1 | ~50-70 | 65.5 | [15] |

| C-3, C-5 (α to S) | 26.6 | ~20-50 | 48.0 | [15] |

Note: Chemical shifts for this compound 4-oxide are complex due to the conformational effects of the sulfoxide (B87167) group.

Experimental Characterization and Protocols

The structure and conformation of this compound and its derivatives are primarily investigated using NMR spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational equilibria of 1,4-oxathianes in solution.[15][16] Both ¹H and ¹³C NMR provide valuable information. Chemical shifts are sensitive to the steric and electronic environment, while proton-proton coupling constants can help determine the relative orientation of substituents.[15]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling to obtain singlet signals for each carbon. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the molecular structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the solid-state conformation of the molecule. Several derivatives of this compound, particularly the S,S-dioxides, have been characterized using this method, confirming their chair or boat conformations in the crystal lattice.[7][17][18]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Computational Modeling

Theoretical calculations, such as those using Density Functional Theory (DFT), are used to complement experimental data.[19] These methods can predict stable conformations, calculate relative energies, and analyze electronic properties and stereoelectronic interactions that are difficult to probe experimentally.[10][20]

Experimental Protocol: Computational Analysis

-

Structure Building: Construct the initial 3D structure of the this compound molecule using molecular modeling software.

-

Method Selection: Choose an appropriate level of theory and basis set for the calculations. A common choice for organic molecules is the B3LYP functional with a basis set such as 6-31G** or larger.[11]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation (or multiple stable conformers) of the molecule.

-

Frequency Calculation: Conduct a frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculation: Perform further calculations as needed, such as Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, or NMR chemical shift predictions to compare with experimental spectra.[11]

Synthesis of this compound Derivatives

Several synthetic routes to this compound and its derivatives have been reported. A common historical method involves the reaction of iodoethyl ether with potassium sulfide.[3] More modern and efficient methods include one-pot multicomponent reactions. For instance, functionalized 1,4-oxathianes can be synthesized efficiently through a one-pot reaction involving nitromethane (B149229), isothiocyanates, and oxiranes in the presence of a base.[1]

Experimental Protocol: One-Pot Synthesis of N-(6-methyl-1,4-oxathian-3-ylidene)benzenamine [1]

-

Reaction Setup: To a stirred mixture of phenyl isothiocyanate (1.0 mmol), 2-methyloxirane (1.2 mmol), and potassium carbonate (K₂CO₃, 1.0 mmol) in dimethylformamide (DMF, 2 mL), add nitromethane (1.0 mmol, 0.061 g) over a period of 30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water (4 mL) and extract the product with dichloromethane (B109758) (CH₂Cl₂, 3 x 3 mL).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield the desired this compound derivative.

Conclusion

This compound possesses a rich and complex structural chemistry dominated by its flexible, non-planar six-membered ring. Its preferred chair conformation is a dynamic equilibrium that is sensitive to substitution and oxidation state. A multi-technique approach, combining high-resolution spectroscopic methods like NMR, definitive structural analysis via X-ray crystallography, and insightful computational modeling, is essential for a thorough understanding of the structure-property relationships in this important class of heterocyclic compounds. This foundational knowledge is critical for the rational design of new this compound derivatives for applications in drug discovery and materials science.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 8. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane:â W-Effect, ÏC-X â Ï*C-H Interactions, Anomeric Effectî¸What Is Really Important? - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Conformational Analysis of the 1,4-Oxathiane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxathiane scaffold is a prevalent heterocyclic motif in numerous biologically active compounds and functional materials. A thorough understanding of its conformational behavior is paramount for rational drug design and the prediction of molecular properties. This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring, detailing its preferred conformations, the energetic barriers to interconversion, and the influence of substituents. This document summarizes key quantitative data from spectroscopic and computational studies, outlines relevant experimental protocols, and presents visual representations of the conformational dynamics.

The Conformational Landscape of this compound

The six-membered this compound ring is not planar and, akin to cyclohexane, adopts a variety of non-planar conformations to relieve ring strain. The dominant conformation is the chair form , which exists as a pair of rapidly interconverting enantiomers at room temperature. The interconversion between these two chair forms proceeds through higher-energy, more flexible intermediates, primarily the twist-boat conformation.

The chair conformation of this compound is characterized by lower steric and torsional strain compared to other possible arrangements. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions, with a general preference for the sterically less hindered equatorial orientation.

Energetics of Ring Inversion

The dynamic process of a six-membered ring flipping from one chair conformation to the other is known as ring inversion. This process is a critical aspect of the molecule's dynamic behavior and can be investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, the thermodynamic activation parameters for this process can be determined.

A seminal study by Larkin and Lord in 1975 provided the key thermodynamic parameters for the chair-to-chair interconversion of this compound. These values are summarized in the table below.

| Parameter | Value | Units |

| Gibbs Free Energy of Activation (ΔG‡) at 178 K | 8.6 ± 0.2 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 8.1 ± 0.3 | kcal/mol |

| Entropy of Activation (ΔS‡) | -2.8 ± 1.5 | cal/(mol·K) |

| Table 1: Thermodynamic Parameters for the Ring Inversion of this compound. |

The relatively low energy barrier for ring inversion indicates that the this compound ring is conformationally flexible at ambient temperatures, with rapid interconversion between the two chair forms.

Spectroscopic and Structural Characterization

The conformation of the this compound ring has been extensively studied using a combination of NMR spectroscopy, X-ray crystallography, and computational methods.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the conformational preferences of the this compound ring. At low temperatures, where the ring inversion is slow on the NMR timescale, distinct signals for axial and equatorial protons can be observed. The magnitude of the vicinal coupling constants (³J) between adjacent protons is particularly informative, as it is related to the dihedral angle between them via the Karplus equation.

In the chair conformation of this compound, large ³J values (typically 8-12 Hz) are observed for diaxial proton-proton couplings, while smaller values (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings. This pattern provides strong evidence for the predominance of the chair conformation.

The table below summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its important S-oxide and S,S-dioxide derivatives.

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| This compound | C2, C6 | 3.80 (t) | 68.1 |

| C3, C5 | 2.80 (t) | 26.9 | |

| This compound S-oxide | C2, C6 | 3.95 (m), 3.25 (m) | 63.8 |

| C3, C5 | 2.95 (m), 2.60 (m) | 48.9 | |

| This compound S,S-dioxide | C2, C6 | 4.14 (m) | 65.9 |

| C3, C5 | 3.13 (m) | 51.8 | |

| Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound and its Oxidized Derivatives in CDCl₃. |

X-ray Crystallography and Computational Chemistry

While obtaining a crystal structure of the parent this compound can be challenging due to its low melting point, X-ray diffraction studies of its solid derivatives consistently show the ring in a chair conformation. These studies provide precise measurements of bond lengths, bond angles, and torsional angles within the ring.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been instrumental in modeling the conformational landscape of this compound. These calculations can predict the geometries and relative energies of the chair, twist-boat, and transition state conformations, as well as the energy barriers for their interconversion. The results from computational studies are generally in good agreement with experimental findings.

The following table presents representative geometric parameters for the this compound ring in a chair conformation, derived from computational studies on related derivatives.

| Parameter | Value | Units |

| C-O Bond Length | ~1.42 | Å |

| C-S Bond Length | ~1.82 | Å |

| C-C Bond Length | ~1.53 | Å |

| C-O-C Bond Angle | ~112 | degrees |

| C-S-C Bond Angle | ~100 | degrees |

| O-C-C-S Torsional Angle | ~55-60 | degrees |

| Table 3: Representative Geometric Parameters of the this compound Ring in a Chair Conformation from Computational Models. |

Experimental Protocols

Dynamic NMR Spectroscopy for Ring Inversion Studies

Objective: To determine the thermodynamic parameters for the ring inversion of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (or a derivative) is prepared in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

NMR Data Acquisition: A series of ¹H or ¹³C NMR spectra are recorded over a wide range of temperatures, starting from above the coalescence temperature down to a temperature where the ring inversion is completely frozen out.

-

Coalescence Temperature (Tc) Determination: The temperature at which the separate signals for the axial and equatorial protons (or carbons) merge into a single broad peak is identified as the coalescence temperature.

-

Lineshape Analysis: A more rigorous approach involves a complete lineshape analysis of the temperature-dependent spectra. This method involves simulating the theoretical spectra for a two-site exchange process and fitting them to the experimental spectra to extract the rate constants (k) for ring inversion at each temperature.

-

Eyring Plot: The rate constants are then used to construct an Eyring plot (ln(k/T) vs. 1/T). The slope and intercept of this plot are used to calculate the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), respectively. The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Synthesis of Substituted 1,4-Oxathianes

The synthesis of substituted 1,4-oxathianes is crucial for studying the effect of substituents on the conformational equilibrium. A common method for the preparation of 2-substituted 1,4-oxathianes involves the reaction of a β,β'-dihydroxydiethyl sulfide (B99878) with a dehydrating agent.

Example: Synthesis of 2-Chloro-1,4-oxathiane

-

Preparation of the Precursor: Thiodiglycol (β,β'-dihydroxydiethyl sulfide) is the starting material.

-

Chlorination: Thiodiglycol is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), under controlled conditions to selectively chlorinate one of the hydroxyl groups.

-

Cyclization: The resulting chlorohydrin undergoes intramolecular cyclization, often promoted by a base, to form the 2-chloro-1,4-oxathiane ring.

-

Purification: The product is purified by distillation or chromatography.

Visualization of Conformational Pathways

The interconversion between the chair and twist-boat conformations of the this compound ring can be visualized as a pathway on a potential energy surface. The following diagrams, generated using the DOT language, illustrate these key relationships.

Conclusion

The conformational analysis of the this compound ring reveals a dynamic system dominated by a chair conformation that undergoes rapid ring inversion at room temperature. The energetic parameters for this process have been well-characterized by dynamic NMR spectroscopy. The combination of NMR, X-ray crystallography, and computational chemistry provides a detailed picture of the structural and energetic aspects of the this compound conformational landscape. This in-depth understanding is essential for predicting the biological activity and physical properties of molecules containing this important heterocyclic scaffold, thereby guiding future research in medicinal chemistry and materials science.

Spectroscopic Characterization of 1,4-Oxathiane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Oxathiane, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.

Introduction to this compound

This compound is a six-membered saturated heterocyclic compound containing one oxygen and one sulfur atom at positions 1 and 4, respectively. Its unique structural and electronic properties make it a valuable building block in the synthesis of various biologically active molecules and functional materials. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically exhibits two multiplets corresponding to the two sets of chemically non-equivalent methylene (B1212753) protons.

| Protons | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| -O-CH₂- | ~4.0 - 4.2 |

| -S-CH₂- | ~2.8 - 3.0 |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows two distinct signals for the two different types of carbon atoms.

| Carbon | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| -O-CH₂- | ~70 - 72 |

| -S-CH₂- | ~28 - 30 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 100 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[2]

-

Phase the resulting spectrum manually or automatically.

-

Reference the spectrum to the TMS signal at 0.00 ppm.[2]

-

Perform baseline correction.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint spectrum that is unique to the compound.

Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations, as well as C-O and C-S stretching modes.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch | 2950 - 2850 |

| CH₂ scissoring | ~1450 |

| C-O-C stretch | ~1100 |

| C-S-C stretch | ~700 - 600 |

Raman Spectral Data

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetric vibrations.

| Vibrational Mode | Raman Shift (cm⁻¹) |

| C-H stretch | 2950 - 2850 |

| CH₂ twist/wag | ~1300 - 1200 |

| Ring breathing modes | ~800 - 700 |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Place a second salt plate on top to create a thin liquid film.[3]

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.[4]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically performs the Fourier transform.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Experimental Protocol for Raman Spectroscopy

Sample Preparation:

-

Fill a glass capillary tube or a cuvette with liquid this compound.

Instrument Parameters:

-

Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Laser Power: Use the minimum laser power necessary to obtain a good signal and avoid sample heating or degradation.

-

Integration Time: 1-10 seconds, depending on the signal intensity.

-

Number of Accumulations: 10-20 accumulations to improve the signal-to-noise ratio.

Data Processing:

-

The software will process the scattered light to generate a spectrum of Raman intensity versus Raman shift (in cm⁻¹).

-

Baseline correction may be necessary to remove fluorescence background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for confirming its molecular formula.

Electron Ionization (EI) Mass Spectral Data

Under electron ionization, this compound undergoes fragmentation, leading to a characteristic pattern of ions.

| m/z | Proposed Fragment | Relative Intensity |

| 104 | [M]⁺ (Molecular Ion) | High |

| 74 | [M - CH₂O]⁺ | Moderate |

| 60 | [C₂H₄S]⁺ | High |

| 45 | [C₂H₅O]⁺ | Moderate |

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Gas Chromatography (GC) Parameters:

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Mass Spectrometry (MS) Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 300.

-

Ion Source Temperature: 230 °C.[7]

Data Processing:

-

The software will generate a total ion chromatogram (TIC) and mass spectra for the peaks in the chromatogram.

-

The mass spectrum of the peak corresponding to this compound can be compared with library spectra for identification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

This guide provides foundational spectroscopic data and methodologies for the characterization of this compound. Researchers and scientists can utilize this information for routine analysis, quality control, and as a basis for further studies involving this versatile heterocyclic compound.

References

- 1. sites.uclouvain.be [sites.uclouvain.be]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,4-Oxathiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1,4-Oxathiane. The information presented herein is curated for professionals in research and development, offering detailed spectral assignments and experimental protocols to support structural elucidation and characterization efforts.

Introduction to this compound

This compound is a six-membered saturated heterocycle containing one oxygen and one sulfur atom at positions 1 and 4, respectively. Its structure and conformational dynamics are of significant interest in medicinal chemistry and materials science. NMR spectroscopy is a primary analytical technique for the detailed structural analysis of such molecules in solution.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound exhibits two distinct signals corresponding to the two sets of chemically equivalent carbon atoms. The carbon atoms adjacent to the oxygen (C-2 and C-6) are deshielded compared to those adjacent to the sulfur atom (C-3 and C-5).

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2, C-6 | 67.0 |

| C-3, C-5 | 27.1 |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in carbon tetrachloride (CCl₄) presents two multiplets. The protons on the carbon atoms adjacent to the oxygen (H-2 and H-6) appear at a lower field (deshielded) compared to the protons on the carbon atoms adjacent to the sulfur (H-3 and H-5).

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| H-2, H-6 | 3.78 | Multiplet |

| H-3, H-5 | 2.81 | Multiplet |

Solvent: CCl₄. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental setup. Below is a representative protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher.

-

Nucleus: ¹H and ¹³C

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Program: Standard single-pulse excitation for ¹H and proton-decoupled single-pulse excitation for ¹³C.

-

Acquisition Parameters (Typical):

-

¹H NMR:

-

Spectral Width: 10-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectral Width: 200-250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Assignments

To facilitate the correlation of spectral data with the molecular structure, the following diagrams illustrate the numbering of atoms in this compound and the logical flow of NMR signal assignment.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Oxathiane

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,4-oxathiane. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the fragmentation pathways, a quantitative summary of the mass spectrum, and a representative experimental protocol for its analysis.

Core Findings: Fragmentation Analysis

This compound (C₄H₈OS), a six-membered saturated heterocycle containing both an oxygen and a sulfur atom, exhibits a characteristic fragmentation pattern under electron ionization. The molecular ion (M⁺˙) is readily formed and observed at a mass-to-charge ratio (m/z) of 104. The subsequent fragmentation is driven by the presence of the two heteroatoms, leading to a series of diagnostic fragment ions.

The primary fragmentation pathways involve the initial cleavage of the C-S and C-O bonds, as well as the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) and formaldehyde (B43269) (CH₂O). Alpha-cleavage adjacent to the sulfur and oxygen atoms is a prominent mechanism, resulting in the formation of stable radical cations.

Quantitative Fragmentation Data

The relative abundances of the principal fragment ions of this compound, as determined by electron ionization mass spectrometry, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 104 | 100 | [C₄H₈OS]⁺˙ (Molecular Ion) |

| 74 | 35 | [C₃H₆S]⁺˙ |

| 61 | 40 | [C₂H₅S]⁺ |

| 60 | 30 | [C₂H₄S]⁺˙ |

| 46 | 55 | [CH₂S]⁺˙ |

| 45 | 45 | [CHS]⁺ |

| 28 | 60 | [C₂H₄]⁺˙ |

Proposed Fragmentation Pathway

The fragmentation of this compound is a complex process involving multiple competing pathways. The following diagram illustrates the most probable fragmentation mechanisms leading to the observed major ions.

Experimental Protocols

Instrumentation:

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer with an electron ionization source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL (splitless or split injection, depending on concentration).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-200.

-

Scan Speed: 1000 amu/s.

Sample Preparation:

This compound is a volatile liquid and should be prepared by dissolving in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration appropriate for GC-MS analysis (typically in the low ppm range).

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The data and methodologies presented herein are intended to support researchers in the identification and characterization of this and related heterocyclic compounds.

References

Unraveling the Conformational Landscape of 1,4-Oxathiane: A Theoretical Deep Dive

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the stability and conformational dynamics of 1,4-oxathiane. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key findings on the molecule's preferred conformations and the energetic barriers to ring inversion, drawing upon established computational methodologies.

Introduction to this compound Stability

This compound is a six-membered saturated heterocycle containing both an oxygen and a sulfur atom at the 1 and 4 positions, respectively. Its structural flexibility allows it to adopt several conformations, with the chair and twist-boat forms being of principal interest. The relative stability of these conformers and the energy required for their interconversion are critical parameters that influence the molecule's chemical reactivity and biological activity. Theoretical calculations provide a powerful tool to probe these conformational landscapes with high precision.

Conformational Isomers and Relative Stabilities

Computational studies on analogous six-membered heterocyclic systems, such as 1,4-dithiane (B1222100) and 1,4-dioxane, have established that the chair conformation is the most stable isomer, significantly lower in energy than the flexible twist-boat form. The boat conformation represents a transition state in the interconversion between two twist-boat forms.

Due to a lack of specific published data for this compound, the following table summarizes representative relative energy values for the analogous molecule 1,4-dithiane, as determined by various levels of theoretical calculation. These values provide a strong estimate for the expected energetic landscape of this compound.

| Level of Theory | Basis Set | ΔE (Chair - Twist-Boat) (kcal/mol) | Activation Energy (Chair → Twist-Boat) (kcal/mol) |

| B3LYP | 6-31G(d) | 4.85 | 11.7 |

| B3LYP | 6-311+G(2d,p) | Not Reported | Not Reported |

| MP2 | 6-31G(d) | Not Reported | Not Reported |

| MP2 | 6-311+G(2d,p) | Not Reported | Not Reported |

Table 1: Calculated Relative Energies and Activation Barriers for 1,4-Dithiane Conformational Inversion. Data is analogous for this compound.

Computational Methodology

The determination of the conformational energies and interconversion pathways of this compound and its analogs relies on sophisticated computational chemistry techniques. The primary methods employed are ab initio molecular orbital theory and density functional theory (DFT).

Ab Initio Calculations

Standard ab initio molecular orbital calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy by solving the Schrödinger equation without empirical parameters. The choice of basis set, which describes the atomic orbitals, is crucial for obtaining reliable results. Common basis sets include Pople-style basis sets like 6-31G(d) and 6-311+G(d,p), with the inclusion of polarization and diffuse functions to accurately model the electron distribution.

Density Functional Theory (DFT)

DFT has become a widely used method due to its favorable balance of computational cost and accuracy. This approach calculates the electron density of a system to determine its energy. The B3LYP hybrid functional is a popular choice for studying organic molecules. Similar to ab initio methods, the selection of an appropriate basis set, such as 6-311+G(2d,p), is essential for obtaining meaningful results.

Geometry Optimization and Frequency Calculations

For each conformation (chair, twist-boat, and transition states), a full geometry optimization is performed to locate the minimum energy structure on the potential energy surface. Subsequent frequency calculations are carried out to confirm the nature of the stationary point. A true minimum will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate of the interconversion.

Intrinsic Reaction Coordinate (IRC) Calculations

To confirm that a calculated transition state connects the desired minima (e.g., the chair and twist-boat conformations), an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the expected reactants and products of the conformational change.

Visualization of Conformational Interconversion

The interconversion between the stable chair conformers of this compound proceeds through a higher-energy twist-boat intermediate. The following diagrams, generated using the DOT language, illustrate this key conformational pathway and a simplified workflow for its theoretical investigation.

Conclusion

Theoretical calculations are indispensable for a detailed understanding of the conformational stability and dynamics of this compound. While direct quantitative data for this compound remains to be extensively published, analogous systems provide a robust framework for predicting its behavior. The chair conformation is unequivocally the global minimum, with a significant energy barrier to ring inversion through a twist-boat intermediate. The computational protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced structure-activity relationships of this compound and its derivatives.

Solubility of 1,4-Oxathiane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Oxathiane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the precise solubility in a laboratory setting.

Core Concepts: this compound

This compound is a heterocyclic compound featuring a six-membered ring containing both an oxygen and a sulfur atom at opposing positions.[1] This structure imparts a degree of polarity to the molecule, influencing its solubility characteristics.[2][3] It is a colorless to pale yellow liquid at room temperature and is utilized as a reactant and reagent in various organic syntheses.[4][5]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents Mentioned in Literature |

| Polar Aprotic Solvents | Generally Soluble | Acetone, Dichloromethane, Tetrahydrofuran |

| Polar Protic Solvents | Generally Soluble | Methanol (B129727), Ethanol |

| Nonpolar Solvents | Likely Soluble | Diethyl Ether, Toluene, Hexane |

| Aqueous Solvents | Slightly Soluble | Water |

Note: This table is based on general statements of solubility and the use of this compound as a reactant in these solvents. Precise quantitative solubility should be determined experimentally.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

2. Procedure

2.1. Preparation of a Saturated Solution

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to settle.

2.2. Sample Analysis

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microdroplets.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.

2.3. Data Calculation

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per 100 mL of solvent (g/100mL), or moles of solute per liter of solution (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental progression, as depicted in the workflow diagram above.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers in drug development and other scientific fields, precise solubility data is critical for formulation, reaction optimization, and toxicological studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 15980-15-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 15980-15-1 [chemicalbook.com]

- 5. This compound CAS#: 15980-15-1 [m.chemicalbook.com]

- 6. Cas 15980-15-1,1,4-THIOXANE | lookchem [lookchem.com]

- 7. 1,4-Thioxane (unlabeled) 1000 μg/mL in methanol - Cambridge Isotope Laboratories, ULM-9888-1.2 [isotope.com]

A Comprehensive Technical Guide to the Physical Constants of 1,4-Oxathiane

For Immediate Release

This technical guide provides an in-depth overview of the key physical constants of 1,4-Oxathiane, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes critical data, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties of this compound

This compound (CAS No. 15980-15-1) is a six-membered heterocyclic compound containing both an oxygen and a sulfur atom. Understanding its physical properties is fundamental for its application in chemical synthesis and pharmaceutical research.

Quantitative Data Summary

The boiling point and density of this compound have been determined and are presented below. These values are crucial for handling, purification, and reaction setup.

| Physical Constant | Value | Conditions |

| Boiling Point | 147 °C | At 755 mmHg |

| 147-148 °C | Not specified | |

| Density | 1.114 g/mL | At 25 °C |

| 1.117 g/mL | Not specified |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the micro-boiling point or capillary method.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum heating block)

-

Clamps and stand

Procedure:

-

A small volume of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is immersed in a heating bath.

-

The heating bath is gently heated. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and escapes.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

-

Heating is then discontinued. The liquid will begin to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1][2][3]

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined by accurately measuring the mass of a known volume of the liquid.[4]

Apparatus:

-

Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least three decimal places)

-

Thermometer

Procedure:

-

The mass of a clean, dry volumetric flask or graduated cylinder is accurately measured using an electronic balance.[5]

-

The liquid sample is carefully added to the flask up to the calibration mark.

-

The mass of the flask containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.[5]

-

The density is calculated by dividing the mass of the liquid by its known volume.[4][5]

-

The temperature of the liquid is recorded as density is temperature-dependent.

Logical Workflow Visualization

The synthesis of this compound can be achieved through various routes. One common method involves the reaction of 2-chloroethyl ether with a sulfide (B99878) source. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

References

An In-depth Technical Guide to the Synthesis and Properties of 1,4-Oxathiane S-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and physical, and spectroscopic properties of 1,4-oxathiane S-oxide. The information is curated for professionals in chemical research and drug development, with a focus on clear data presentation and detailed experimental methodologies.

Synthesis of this compound S-oxide

This compound S-oxide can be synthesized through two primary routes: the direct oxidation of this compound and a tandem sulfoxide (B87167) elimination-intramolecular sulfenic acid addition reaction.

Method 1: Oxidation of this compound

The most straightforward method for the synthesis of this compound S-oxide is the controlled oxidation of the parent heterocycle, this compound. Various oxidizing agents can be employed, with sodium periodate (B1199274) and calcium hypochlorite (B82951) being commonly cited.[1] Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone, this compound S,S-dioxide.

Experimental Protocol: Oxidation using Sodium Periodate

This protocol is adapted from general procedures for the oxidation of sulfides to sulfoxides.

-

Materials:

-

This compound

-

Methanol or another suitable solvent like dichloromethane, ether, or benzene[4]

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of sodium periodate in water.

-

Cool the this compound solution in an ice bath.

-

Slowly add the aqueous sodium periodate solution dropwise to the stirred this compound solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound S-oxide.

-

Purify the product by recrystallization or column chromatography.

-

Caption: Overview of the biological activities associated with the this compound core.

References

Preparation and Characterization of 1,4-Oxathiane S,S-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Oxathiane S,S-dioxide, a valuable heterocyclic compound in synthetic chemistry and drug discovery. This document details a reliable experimental protocol for its preparation via the oxidation of this compound and presents its key characterization data in a structured format.

Synthesis of this compound S,S-dioxide

The most common and straightforward method for the preparation of this compound S,S-dioxide is the oxidation of the corresponding sulfide, this compound.[1] A widely used and effective oxidizing agent for this transformation is hydrogen peroxide in the presence of a suitable solvent such as acetic acid.[2]

Experimental Protocol: Oxidation of this compound

This protocol is based on a reported synthesis and provides a reliable method for the preparation of this compound S,S-dioxide.[2]

Materials:

-

This compound (C₄H₈OS)

-

Acetic acid (CH₃COOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Cyclohexane (B81311) (C₆H₁₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (a slight excess, e.g., 2.2-2.5 eq) dropwise, ensuring the temperature is maintained below 20-25 °C.